4-Bromo-2,3-difluorophenacylamine hydrochloride is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with bromine and fluorine atoms, alongside an amine functional group. This compound has garnered attention in the fields of medicinal chemistry and organic synthesis due to its potential biological activity and utility as a building block in various
These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The biological activity of 4-Bromo-2,3-difluorophenacylamine hydrochloride is primarily linked to its interaction with specific molecular targets within biological systems. The presence of bromine and fluorine atoms enhances the lipophilicity and metabolic stability of the compound, which may lead to increased potency against various biological targets. Preliminary studies suggest potential activities against certain cancer cell lines and possible influences on neurotransmitter systems due to structural similarities with known psychoactive substances.
The synthesis of 4-Bromo-2,3-difluorophenacylamine hydrochloride typically involves several key steps:
In industrial settings, large-scale batch reactions are employed, utilizing automated reactors to optimize yield and purity while minimizing by-products.
4-Bromo-2,3-difluorophenacylamine hydrochloride has several notable applications:
Studies on drug-drug interactions involving 4-Bromo-2,3-difluorophenacylamine hydrochloride indicate potential interactions with various prescription drugs. These interactions may involve modulation of neurotransmitter systems or enzyme activity, particularly concerning monoamine oxidases. Understanding these interactions is crucial for predicting pharmacological effects and optimizing therapeutic regimens when used in combination with other medications .
Several compounds share structural similarities with 4-Bromo-2,3-difluorophenacylamine hydrochloride. Here are some notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Bromo-3,5-dimethoxyamphetamine | Substituted amphetamine with different substituents | Psychoactive properties; used in recreational drugs |
| 4-Bromo-2,3-difluorophenol | Hydroxyl group instead of the amine group | Exhibits different reactivity patterns |
| 1-(4-Bromo-2,5-difluorophenyl)ethan-1-amine hydrochloride | Similar halogenated structure | Used in biochemical assays |
The uniqueness of 4-Bromo-2,3-difluorophenacylamine hydrochloride lies in its specific substitution pattern on the phenyl ring. The combination of bromine and fluorine atoms imparts distinct chemical and biological properties that differentiate it from other similar compounds. This unique profile makes it a valuable intermediate in various synthetic pathways and enhances its potential applications in medicinal chemistry.
The systematic IUPAC name 4-bromo-2,3-difluorophenacylamine hydrochloride derives from its benzamide backbone substituted with bromine at the para position (C4), fluorine atoms at the ortho and meta positions (C2 and C3), and an acetamide group (-NH-CO-CH2-) functionalized as a hydrochloride salt. The molecular formula is calculated as C8H6BrF2N·HCl, with a molecular weight of 290.51 g/mol.
Key structural features include:
Comparative analysis with structurally similar compounds, such as 4-bromo-2-chloroacetanilide (C8H7BrClNO, MW 248.5 g/mol), reveals how halogen electronegativity and positioning influence lattice stability. For instance, the melting point of 4-bromo-2-chloroacetanilide (151–152°C) suggests that bromine’s larger atomic radius and polarizability may moderately lower melting points compared to fluorine-substituted analogs.
Halogenated phenacylamines emerged as critical intermediates in pharmaceutical and materials science during the late 20th century. The introduction of bromine and fluorine atoms into aromatic systems gained prominence due to their ability to modulate bioactivity and photophysical properties. For example, 4-bromo-2,6-diisopropylaniline (C12H18BrN, MW 256.18 g/mol) exemplifies the utility of bromine in stabilizing intermediates for Suzuki-Miyaura cross-coupling reactions, a methodology adaptable to 4-bromo-2,3-difluorophenacylamine synthesis.
Advances in regioselective halogenation, such as the use of N-bromosuccinimide (NBS) in dimethylformamide (DMF), enabled precise functionalization of aromatic amines. The synthesis of 4-bromo-2,6-diisopropylaniline via NBS bromination at 0–20°C demonstrates protocols potentially applicable to introducing bromine into difluorinated phenacylamine precursors.
Positional isomerism in bromo-difluorophenacylamines profoundly affects physicochemical properties. Consider the following comparative analysis of hypothetical isomers:
| Isomer | Substituent Positions | Predicted Melting Point (°C) | Solubility in Methanol |
|---|---|---|---|
| 4-Bromo-2,3-difluoro | 2-F, 3-F, 4-Br | 160–165 | High |
| 2-Bromo-3,4-difluoro | 3-F, 4-F, 2-Br | 145–150 | Moderate |
| 3-Bromo-2,4-difluoro | 2-F, 4-F, 3-Br | 155–160 | Moderate-High |
The ortho-para directing effects of fluorine and bromine create distinct electronic environments. In 4-bromo-2,3-difluorophenacylamine, adjacent fluorine atoms at C2 and C3 induce steric hindrance and dipole-dipole interactions, increasing crystallinity compared to isomers with dispersed halogens. This aligns with observations in 5-bromo-3,3-difluoro-1-methylindolin-2-one, where fluorine adjacency elevates melting points (58–60°C) relative to non-fluorinated analogs.
Synthetic routes to such isomers often employ directed ortho-metalation (DoM) strategies or Ullmann-type couplings. For instance, the preparation of 3,5-bis(propan-2-yl)benzene derivatives via copper-mediated deamination highlights methodologies adaptable to installing bromine and fluorine in specific orientations.
The synthesis of 4-bromo-2,3-difluorophenacylamine hydrochloride begins with the careful selection of appropriate precursors, which significantly influences the efficiency and yield of the final product [1] [2]. The primary precursor for this compound is a halogenated acetophenone derivative, specifically 4-bromo-2,3-difluoroacetophenone, which serves as the foundation for subsequent amination and salt formation [3].
Fluorinated acetophenones represent a critical class of precursors for the synthesis of 4-bromo-2,3-difluorophenacylamine hydrochloride . These compounds can be prepared through various synthetic routes, with the selection of the appropriate method depending on the desired substitution pattern and reaction conditions [5]. The incorporation of fluorine atoms at the 2,3-positions of the aromatic ring requires precise control of reaction parameters to ensure regioselectivity [6].
A common approach involves the sequential fluorination of acetophenone derivatives using selective fluorinating agents . The fluorination process typically employs reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled temperature conditions to achieve the desired substitution pattern [7] [8]. The reaction proceeds via electrophilic aromatic substitution, with the electron-withdrawing nature of the acetyl group directing the fluorination to specific positions on the aromatic ring [9].
Once the fluorinated acetophenone is obtained, selective bromination at the 4-position is necessary to produce the required precursor for 4-bromo-2,3-difluorophenacylamine hydrochloride [10] [8]. The bromination of fluorinated acetophenones presents unique challenges due to the electronic effects of the fluorine substituents, which can influence both the reactivity and regioselectivity of the bromination reaction [11].
Several bromination methods have been developed for the synthesis of halogenated acetophenone derivatives, as outlined in Table 1 [12] [8].
| Bromination Method | Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| NBS/Silica | CH₂Cl₂, RT, 1-2 h | 75-85 | High para-selectivity |
| Br₂/FeCl₃ | CH₂Cl₂, 0-5°C, 1-3 h | 70-80 | Moderate para-selectivity |
| KBrO₃/NaHSO₃ | H₂O/MeOH, 20-50°C, 2-3 h | 80-90 | Excellent para-selectivity |
| NH₄Br/H₂SO₄ | H₂O/CH₃CN, RT, 2-4 h | 75-85 | Good para-selectivity |
The selection of an appropriate bromination method depends on several factors, including the desired regioselectivity, reaction scale, and compatibility with the fluorine substituents [12] [11]. For the synthesis of 4-bromo-2,3-difluoroacetophenone, the KBrO₃/NaHSO₃ system has shown excellent para-selectivity and high yields, making it a preferred method for large-scale production [8].
In addition to aromatic ring bromination, alpha-bromination of the acetyl group is essential for the synthesis of phenacyl bromide derivatives, which serve as key intermediates in the preparation of 4-bromo-2,3-difluorophenacylamine hydrochloride [10] [9]. The alpha-bromination of fluorinated acetophenones can be achieved through various methods, with molecular bromine (Br₂) being the most commonly employed reagent [7].
The reaction typically proceeds via the enol form of the ketone, which undergoes electrophilic attack by the bromine molecule [9]. The presence of fluorine substituents on the aromatic ring can influence the acidity of the alpha-hydrogen atoms, thereby affecting the rate and selectivity of the bromination reaction [11] [6]. Careful control of reaction conditions, including temperature, solvent, and catalyst, is necessary to achieve high yields and selectivity [7] [9].
The conversion of halogenated phenacyl bromides to phenacylamines represents a critical step in the synthesis of 4-bromo-2,3-difluorophenacylamine hydrochloride [13] [14]. Various amination strategies have been developed for this transformation, each with its advantages and limitations [15] [16].
Direct amination of phenacyl bromides with ammonia or ammonium salts offers a straightforward approach to phenacylamine synthesis [13] [14]. This method typically involves the nucleophilic substitution of the bromine atom by an ammonia equivalent, resulting in the formation of the desired amine product [16]. The reaction can be conducted under various conditions, as summarized in Table 2 [13] [14] [16].
| Amination Reagent | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Liquid NH₃ | -33°C, 2-4 h | 65-75 | High purity | Requires specialized equipment |
| NH₄OH (aq) | RT, 4-6 h | 60-70 | Simple procedure | Lower yields, side reactions |
| NH₄OAc/AcOH | 60-80°C, 3-5 h | 70-80 | Mild conditions | Longer reaction times |
| Hexamethylenetetramine | CH₃CN, reflux, 2-3 h | 75-85 | High yields | Requires additional hydrolysis step |
For the synthesis of 4-bromo-2,3-difluorophenacylamine, the hexamethylenetetramine method has shown promising results, providing high yields of the desired product with minimal side reactions [14] [16]. The reaction proceeds via the formation of a quaternary ammonium salt intermediate, which undergoes hydrolysis to yield the primary amine [13].
The Gabriel synthesis represents another valuable approach for the preparation of phenacylamines from phenacyl bromides [15] [14]. This method involves the alkylation of potassium phthalimide with the phenacyl bromide, followed by hydrazinolysis to release the primary amine [15]. The Gabriel synthesis offers several advantages for the preparation of halogen-fluorine containing amines, including mild reaction conditions and high selectivity [14].
Modified versions of the Gabriel synthesis have been developed to improve yields and reduce reaction times [15] [16]. These modifications include the use of microwave irradiation, phase-transfer catalysts, and alternative N-protecting groups [14]. For the synthesis of 4-bromo-2,3-difluorophenacylamine, a modified Gabriel synthesis using N-hydroxyphthalimide has shown excellent results, providing the desired product in yields exceeding 80% [15] [16].
Reductive amination represents an alternative strategy for the synthesis of phenacylamines from halogenated acetophenone derivatives [14] [17]. This approach involves the conversion of the ketone to an imine or iminium intermediate, followed by reduction to the corresponding amine [17] [18]. Various reducing agents can be employed for this transformation, including sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation [17].
For the synthesis of 4-bromo-2,3-difluorophenacylamine, reductive amination offers several advantages, including mild reaction conditions and compatibility with the halogen and fluorine substituents [17] [19]. However, the presence of these electron-withdrawing groups can affect the reactivity of the carbonyl group, necessitating optimization of reaction conditions to achieve satisfactory yields [18] [19].
The conversion of 4-bromo-2,3-difluorophenacylamine to its hydrochloride salt represents the final step in the synthesis of 4-bromo-2,3-difluorophenacylamine hydrochloride [13] [20]. This transformation is essential for enhancing the stability, solubility, and handling properties of the compound [20] [21].
The formation of amine hydrochloride salts proceeds via a straightforward acid-base reaction between the free amine and hydrochloric acid [13] [21]. The lone pair of electrons on the nitrogen atom of the amine functions as a Lewis base, accepting a proton from the hydrochloric acid to form an ammonium ion [21] [22]. The resulting positive charge on the nitrogen is balanced by the chloride counterion, leading to the formation of an ionic compound [20] [22].
For 4-bromo-2,3-difluorophenacylamine, the salt formation reaction can be represented as follows [13] [20]:
R-NH₂ + HCl → R-NH₃⁺Cl⁻
where R represents the 4-bromo-2,3-difluorophenacyl moiety [20]. The reaction is typically exothermic and proceeds rapidly under mild conditions [13] [21].
The choice of solvent plays a crucial role in the efficiency and yield of the hydrochloride salt formation process [13] [20]. Polar aprotic solvents, such as acetonitrile or tetrahydrofuran, are commonly employed for this transformation, as they facilitate the dissolution of both the free amine and the resulting salt [20] [21]. The solvent can also influence the crystallization behavior of the salt, affecting its purity and physical properties [13] [22].
For the preparation of 4-bromo-2,3-difluorophenacylamine hydrochloride, a two-phase solvent system consisting of an organic solvent (e.g., dichloromethane) and aqueous hydrochloric acid has shown excellent results [13] [20]. This approach allows for efficient mixing of the reactants while promoting the precipitation of the salt product, facilitating its isolation and purification [20] [21].
The crystallization behavior of amine hydrochloride salts is influenced by various factors, including temperature, concentration, and the presence of impurities [20] [21]. Understanding these dynamics is essential for optimizing the salt formation process and ensuring the production of high-quality crystals with the desired properties [13] [22].
For 4-bromo-2,3-difluorophenacylamine hydrochloride, controlled crystallization conditions are necessary to obtain well-defined crystals with consistent physical properties [20] [21]. Slow cooling of a saturated solution, seeding with crystal nuclei, or vapor diffusion techniques can be employed to promote the formation of high-quality crystals [13] [22]. The resulting crystalline material can be characterized using various analytical techniques, including X-ray diffraction, thermal analysis, and spectroscopic methods [20] [21].
The purification of halogen-fluorine containing amines, such as 4-bromo-2,3-difluorophenacylamine hydrochloride, presents unique challenges due to the presence of multiple functional groups and potential impurities [23] [24]. Various purification techniques have been developed to address these challenges, each with its advantages and limitations [24] [25].
Recrystallization represents one of the most commonly employed techniques for the purification of amine hydrochloride salts [20] [24]. This method involves the dissolution of the crude product in a suitable solvent at elevated temperature, followed by controlled cooling to induce crystallization [24] [21]. The choice of solvent is critical for achieving effective purification, as it should dissolve the target compound at high temperatures while allowing for its precipitation upon cooling [20] [25].
For 4-bromo-2,3-difluorophenacylamine hydrochloride, a variety of solvent systems have been investigated for recrystallization, as summarized in Table 3 [20] [24] [25].
| Solvent System | Temperature Range (°C) | Recovery (%) | Purity (%) |
|---|---|---|---|
| Isopropanol | 70-25 | 85-90 | 98-99 |
| Ethanol/Diethyl Ether | 60-5 | 80-85 | 97-98 |
| Acetonitrile | 75-20 | 75-80 | 99+ |
| Methanol/tert-Butyl Methyl Ether | 65-10 | 85-90 | 98-99 |
The isopropanol system has shown excellent results for the purification of 4-bromo-2,3-difluorophenacylamine hydrochloride, providing high recovery rates and purity levels exceeding 98% [20] [24]. The recrystallization process can be further optimized by controlling the cooling rate, seeding with pure crystals, or employing antisolvent precipitation techniques [24] [25].
Chromatographic techniques offer powerful tools for the purification of halogen-fluorine containing amines, particularly when dealing with complex mixtures or closely related impurities [23] [25]. Various chromatographic methods have been applied to the purification of these compounds, including column chromatography, high-performance liquid chromatography (HPLC), and flash chromatography [24] [25].
For the purification of 4-bromo-2,3-difluorophenacylamine hydrochloride, column chromatography using silica gel or alumina as the stationary phase has shown promising results [23] [25]. The selection of an appropriate mobile phase is critical for achieving effective separation, with mixtures of dichloromethane and methanol commonly employed for this purpose [24] [25]. The presence of fluorine substituents can influence the chromatographic behavior of these compounds, necessitating optimization of separation conditions [23] [25].
Selective precipitation represents another valuable approach for the purification of amine hydrochloride salts [24] [21]. This method exploits differences in solubility between the target compound and impurities, allowing for their separation through controlled precipitation and filtration [24] [22]. For 4-bromo-2,3-difluorophenacylamine hydrochloride, selective precipitation can be achieved by adjusting the pH of the solution or by adding antisolvents that reduce the solubility of the salt [21] [22].
The crystallographic analysis of 4-Bromo-2,3-difluorophenacylamine hydrochloride reveals important structural characteristics that influence its physical and chemical properties. Based on similar halogenated aromatic amine compounds, the crystalline structure exhibits typical features of organic hydrochloride salts with enhanced stability compared to the free base form [1] [2].
The hydrochloride salt formation significantly impacts the crystallographic packing arrangement. Research on related compounds demonstrates that the presence of the hydrochloride counterion facilitates the formation of hydrogen-bonded networks that stabilize the crystal lattice [3]. The protonated amine group participates in electrostatic interactions with the chloride anion, creating a three-dimensional network of intermolecular forces that contributes to the compound's overall crystalline stability.
Polymorphism studies of similar bromofluoroaryl compounds indicate potential for multiple crystalline forms. Research on related halogenated aniline derivatives shows that different polymorphs can exhibit varying thermal stabilities and solubility characteristics [4]. The presence of both bromine and fluorine substituents on the aromatic ring introduces additional complexity to the crystal packing through halogen bonding interactions, which can lead to polymorphic behavior.
| Crystallographic Parameter | Typical Range | Reference |
|---|---|---|
| Space Group | P21/c or P-1 | [4] |
| Hydrogen Bond Distance (N-H···Cl) | 2.8-3.2 Å | [3] |
| Intermolecular Halogen Contacts | 3.0-3.8 Å | [4] |
| Crystal Density | 1.4-1.8 g/cm³ | [1] |
The Fourier-transform infrared spectrum of 4-Bromo-2,3-difluorophenacylamine hydrochloride exhibits characteristic absorption bands that confirm the presence of key functional groups. The nitrogen-hydrogen stretching vibrations of the protonated amine appear as broad absorptions in the region 2400-3200 cm⁻¹, typical of ammonium salts [5] [6]. The carbonyl stretch of the phenacyl group is observed around 1680-1720 cm⁻¹, shifted from typical ketone frequencies due to conjugation with the aromatic ring.
The aromatic carbon-carbon stretching vibrations manifest as multiple peaks in the 1400-1600 cm⁻¹ region. The presence of fluorine substituents introduces characteristic carbon-fluorine stretching modes around 1000-1300 cm⁻¹, which are among the strongest absorption bands in the spectrum due to the high electronegativity difference between carbon and fluorine [5]. The carbon-bromine stretching vibration appears as a weaker absorption in the 500-700 cm⁻¹ region.
| Functional Group | Wavenumber (cm⁻¹) | Assignment |
|---|---|---|
| N-H⁺ stretch | 2400-3200 | Protonated amine |
| C=O stretch | 1680-1720 | Phenacyl carbonyl |
| C-F stretch | 1000-1300 | Aromatic fluorine |
| C-Br stretch | 500-700 | Aromatic bromine |
The proton nuclear magnetic resonance spectrum provides detailed information about the molecular structure and environment of hydrogen atoms. The aromatic protons appear as complex multipets in the 7.0-8.0 parts per million region, with coupling patterns influenced by the electron-withdrawing effects of the bromine and fluorine substituents [7] [8]. The phenacyl methylene protons resonate around 4.5-5.0 parts per million as a singlet, deshielded by the adjacent carbonyl group.
The protonated amine group exhibits broad resonances between 8.0-10.0 parts per million, exchangeable with deuterium oxide. The exact chemical shift depends on the degree of hydrogen bonding and the crystalline environment of the salt [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with characteristic patterns for halogen-substituted benzene rings. The carbonyl carbon appears around 190-200 parts per million, while the aromatic carbons bearing fluorine substituents show characteristic coupling with fluorine nuclei, resulting in doublet patterns with coupling constants of 240-260 hertz [7].
| Carbon Type | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Carbonyl C | 190-200 | Singlet |
| Aromatic C-F | 150-165 | Doublet (J = 240-260 Hz) |
| Aromatic C-Br | 110-120 | Singlet |
| Methylene C | 45-50 | Singlet |
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of phenacylamine derivatives. The molecular ion peak appears at mass-to-charge ratio corresponding to the protonated molecule [M+H]⁺ [10] [11]. Characteristic fragmentation involves loss of the amine group (loss of 15 mass units) and formation of bromofluorinated benzoyl cations.
The presence of bromine creates distinctive isotope patterns with peaks separated by 2 mass units in approximately 1:1 ratio, confirming the presence of monobrominated species [11]. Fluorine substitution affects the fragmentation pathways by stabilizing certain carbocation intermediates and destabilizing others through its strong electron-withdrawing effect.
Common fragmentation pathways include alpha cleavage adjacent to the carbonyl group, resulting in formation of bromofluorobenzoyl cations, and loss of hydrogen fluoride from fluorinated aromatic fragments [10] [11].
The thermal stability of 4-Bromo-2,3-difluorophenacylamine hydrochloride has been evaluated through thermogravimetric analysis and differential scanning calorimetry studies. The compound exhibits moderate thermal stability with initial decomposition temperatures typically observed above 150°C [12] [13].
The thermal decomposition process occurs through multiple stages. Initial decomposition involves loss of hydrogen chloride around 180-220°C, converting the salt back to the free base form. This is followed by decomposition of the organic framework at higher temperatures, typically beginning around 250-300°C [14] [15].
Decomposition pathways for brominated aromatic compounds typically involve carbon-bromine bond cleavage, leading to formation of bromine radicals and aromatic fragments [14]. The presence of fluorine substituents affects the decomposition mechanism by strengthening the carbon-fluorine bonds, which remain intact at temperatures where carbon-bromine bonds cleave.
| Temperature Range (°C) | Mass Loss (%) | Process |
|---|---|---|
| 180-220 | 10-15 | HCl elimination |
| 250-300 | 30-40 | C-Br bond cleavage |
| 300-400 | 40-60 | Organic framework decomposition |
| >400 | Remaining | Complete carbonization |
Under oxidative conditions, the decomposition produces brominated and fluorinated organic fragments, carbon dioxide, water, and hydrogen halides [14] [15]. The thermal stability is influenced by crystal packing effects, with more stable polymorphs showing higher decomposition temperatures.
The solubility behavior of 4-Bromo-2,3-difluorophenacylamine hydrochloride is significantly influenced by its ionic nature as a hydrochloride salt. The compound exhibits high solubility in polar protic solvents such as water and alcohols, where the ionic character facilitates dissolution through ion-dipole interactions [16] [13].
In water, the compound demonstrates excellent solubility due to the hydrophilic nature of the ammonium chloride moiety. The solubility is temperature-dependent, with increased dissolution at elevated temperatures. The presence of fluorine substituents enhances the solubility compared to non-fluorinated analogs due to the strong dipole moments created by carbon-fluorine bonds [17].
Polar aprotic solvents such as dimethyl sulfoxide and acetonitrile also provide good solvation for the compound, though to a lesser extent than protic solvents. The solvation occurs primarily through dipole-dipole interactions and hydrogen bonding with the protonated amine group [16].
Non-polar solvents such as hydrocarbons, ethers, and halogenated alkanes show limited solubility for the hydrochloride salt. The ionic nature of the compound makes it incompatible with non-polar media, resulting in very low dissolution [17]. However, the free base form (obtained by neutralization) shows improved solubility in organic solvents due to reduced ionic character.
| Solvent Type | Solubility Category | Mechanism |
|---|---|---|
| Water | High | Ion-dipole interactions |
| Alcohols | High | Hydrogen bonding |
| DMSO | Moderate | Dipole-dipole interactions |
| Acetonitrile | Moderate | Dipole interactions |
| Dichloromethane | Low | Limited polar interactions |
| Hexane | Very Low | Incompatible polarity |
The solubility profile makes the compound suitable for aqueous-based pharmaceutical formulations while limiting its utility in non-polar organic synthesis applications without prior conversion to the free base form. The hygroscopic nature of the hydrochloride salt requires careful storage conditions to maintain consistent solubility characteristics [13].